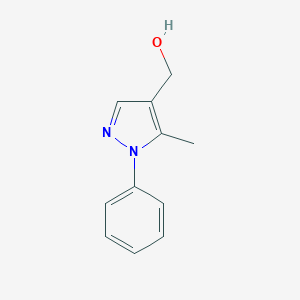

(5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol” is a chemical compound with the molecular formula C11H12N2O . It is used in laboratory chemicals . It is a specialty product for proteomics research applications .

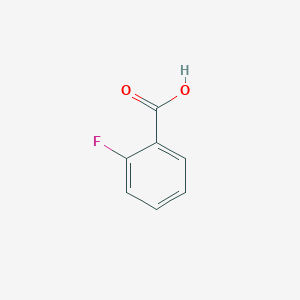

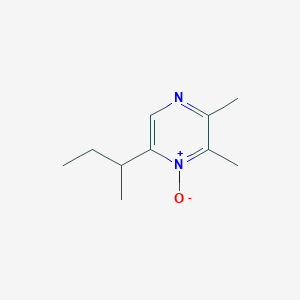

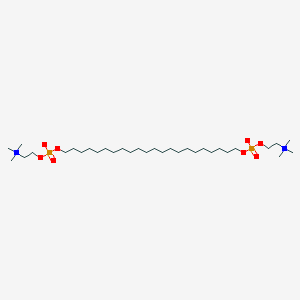

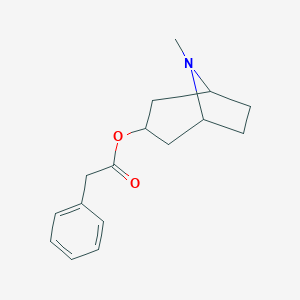

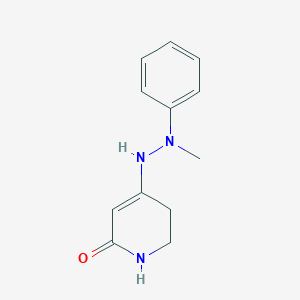

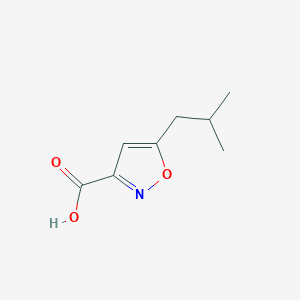

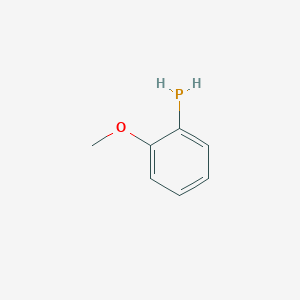

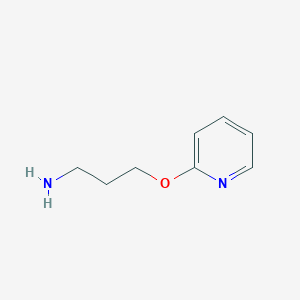

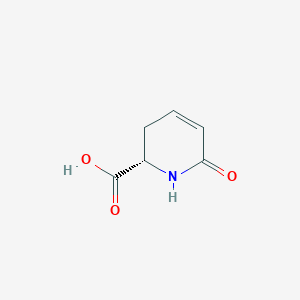

Molecular Structure Analysis

The molecular structure of “(5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol” has been analyzed using various techniques such as 1H and 13C NMR (solution in DMSO), Fourier transform infrared (FT-IR) spectroscopy, and single-crystal X-ray diffraction technique .Physical And Chemical Properties Analysis

“(5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol” has a molecular weight of 188.23 . It is a white solid .Applications De Recherche Scientifique

Chemistry and Synthesis of Heterocycles (5-Methyl-1-Phenyl-1H-Pyrazol-4-yl)methanol serves as a precursor in the synthesis of a wide range of heterocyclic compounds due to its reactivity. Its derivatives are valuable building blocks for creating pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and various dyes. This versatility is due to the unique reactivity of such compounds, offering mild reaction conditions for generating diverse cynomethylene dyes from precursors including amines, α-aminocarboxylic acids, their esters, phenols, malononitriles, and azacrown ethers (Gomaa & Ali, 2020).

Bioevaluation and Pharmaceutical Activities Pyrazole derivatives, including (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol, have been synthesized and bioevaluated, showcasing significant agrochemical and pharmaceutical activities. These compounds exhibit herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties. Their synthesis often involves reactions under microwave conditions, leading to a variety of pyrazole derivatives with potential applications in medicinal chemistry (Sheetal et al., 2018).

Catalysis and Enzyme Inhibition Research on cytochrome P450 isoforms in human liver microsomes has identified compounds structurally related to (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol as potential selective inhibitors or substrates of various CYP isoforms. These findings are crucial for understanding drug metabolism and predicting drug-drug interactions in pharmaceutical research (Khojasteh et al., 2011).

Fuel and Energy Applications Methanol, a compound closely related to the derivatives of (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol, has been extensively studied for its application as a clean-burning fuel and its role in energy systems. Research focuses on its use in fuel oxygenated additives, production from synthesis and decomposition reactions, and as a component in alternative fuel blends for internal combustion engines. These studies explore methanol's potential to improve fuel performance, reduce emissions of hazardous components, and serve as a sustainable energy carrier (Pulyalina et al., 2020); (Liu et al., 2002).

Safety And Hazards

“(5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol” may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Propriétés

IUPAC Name |

(5-methyl-1-phenylpyrazol-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-10(8-14)7-12-13(9)11-5-3-2-4-6-11/h2-7,14H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNWKZVHKLAHTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380078 |

Source

|

| Record name | (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol | |

CAS RN |

153863-35-5 |

Source

|

| Record name | 5-Methyl-1-phenyl-1H-pyrazole-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153863-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-2-[2-(methylamino)ethoxy]benzoic acid](/img/structure/B139756.png)